molecular formula C17H16N4O3S B2547294 ethyl 2-(1-methyl-1H-pyrazole-5-amido)-4-phenyl-1,3-thiazole-5-carboxylate CAS No. 955580-47-9

ethyl 2-(1-methyl-1H-pyrazole-5-amido)-4-phenyl-1,3-thiazole-5-carboxylate

Cat. No.: B2547294
CAS No.: 955580-47-9
M. Wt: 356.4
InChI Key: ZVQUHIZDQCMNPF-UHFFFAOYSA-N
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Description

Ethyl 2-(1-methyl-1H-pyrazole-5-amido)-4-phenyl-1,3-thiazole-5-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, a thiazole ring, and a phenyl group, making it an interesting subject for research in chemistry, biology, and medicine.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(1-methyl-1H-pyrazole-5-amido)-4-phenyl-1,3-thiazole-5-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1-methyl-1H-pyrazole-5-amido)-4-phenyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alkyl halides under basic conditions.

Major Products

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound, each with potential unique properties and applications.

Mechanism of Action

The mechanism of action of ethyl 2-(1-methyl-1H-pyrazole-5-amido)-4-phenyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(1-methyl-1H-pyrazole-5-amido)-4-phenyl-1,3-thiazole-5-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

ethyl 2-[(2-methylpyrazole-3-carbonyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3S/c1-3-24-16(23)14-13(11-7-5-4-6-8-11)19-17(25-14)20-15(22)12-9-10-18-21(12)2/h4-10H,3H2,1-2H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVQUHIZDQCMNPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=NN2C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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